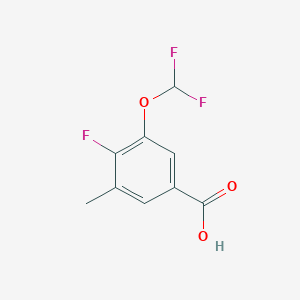

3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid

Description

Significance of Organofluorine Compounds in Modern Synthetic Chemistry

Organofluorine chemistry has become a cornerstone of modern medicinal and materials chemistry. The introduction of fluorine into organic molecules can lead to dramatic changes in their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. It is estimated that approximately 20% of all pharmaceuticals contain fluorine, a testament to the transformative impact of this element in drug design. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic resistance of a drug, thereby prolonging its therapeutic effect.

The Role and Impact of Difluoromethoxy Moieties in Molecular Design

The difluoromethoxy group (-OCHF2) is a key functional group in the design of novel bioactive molecules. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. The incorporation of a difluoromethoxy moiety can significantly enhance a molecule's metabolic stability and modulate its lipophilicity, which are critical parameters for drug candidates. While the trifluoromethyl (-CF3) group is more common, the difluoromethoxy group offers a different set of electronic and steric properties, providing medicinal chemists with a broader toolkit for fine-tuning molecular characteristics. The synthesis of difluoromethoxy-containing compounds has been an area of active research, with various methods developed for the introduction of this valuable functional group.

Contextualization of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid within the Fluorinated Benzoic Acid Class

While specific research on 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid is not widely available in public literature, its structural features place it at the intersection of several important areas of chemical research. The study of such multi-substituted aromatic compounds is crucial for understanding the interplay of different functional groups and for the rational design of new molecules with desired properties.

Overview of Current Research Landscape and Emerging Trends in Substituted Benzoic Acid Chemistry

The research landscape for substituted benzoic acids is dynamic and expanding. A significant trend is the development of novel synthetic methodologies to access structurally diverse benzoic acid derivatives with high efficiency and selectivity. This includes advancements in C-H activation and cross-coupling reactions that allow for the direct functionalization of the benzoic acid core.

In medicinal chemistry, there is a growing interest in using substituted benzoic acids as scaffolds for the development of new therapeutic agents. Researchers are exploring their potential in a wide range of disease areas, including oncology, infectious diseases, and inflammation. The ability to fine-tune the properties of these molecules through substitution makes them attractive for lead optimization in drug discovery programs.

Another emerging trend is the application of substituted benzoic acids in materials science. They are being investigated as components of liquid crystals, polymers, and other advanced materials. The introduction of specific substituents can be used to control the self-assembly and bulk properties of these materials.

Computational and theoretical studies are also playing an increasingly important role in understanding the structure-property relationships of substituted benzoic acids. These studies are helping to predict the effects of different substituents on the acidity, reactivity, and biological activity of these compounds, which can guide the design of new molecules with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethoxy)-4-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-4-2-5(8(13)14)3-6(7(4)10)15-9(11)12/h2-3,9H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMVGVJILPQLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Difluoromethoxy 4 Fluoro 5 Methylbenzoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid reveals several potential synthetic pathways. The primary disconnections involve the carbon-oxygen bond of the difluoromethoxy group and the carbon-carbon bond of the carboxylic acid moiety.

Disconnection 1: C-O Bond of the Difluoromethoxy Group: This is a common and logical disconnection, leading back to a substituted phenol (B47542) precursor (3-hydroxy-4-fluoro-5-methylbenzoic acid or a derivative) and a source of the difluoromethoxy group. This strategy hinges on the effective O-difluoromethylation of a phenolic hydroxyl group.

Disconnection 2: C-C Bond of the Carboxylic Acid Group: This disconnection points to a 1-(difluoromethoxy)-2-fluoro-3-methylbenzene (B6341156) intermediate. The carboxylic acid group could then be introduced via methods such as lithiation followed by carboxylation with carbon dioxide, or oxidation of a methyl group if present at the appropriate position in a precursor.

Disconnection 3: Aromatic C-F or C-C Bonds: While possible, disconnecting the aryl-fluorine or aryl-methyl bonds is generally less favorable. These routes would likely involve more complex starting materials and potentially lower regioselectivity.

Combining these strategies, a plausible forward synthesis would commence with a readily available substituted phenol or aniline, followed by a carefully orchestrated sequence of reactions to install the remaining fluoro, methyl, difluoromethoxy, and carboxyl groups, paying close attention to the directing effects of the substituents at each stage. A practical approach might start with 2,4-difluoro-3-chlorobenzoic acid, proceeding through nitration, esterification, reduction, diazotization, and hydrolysis to build the core structure. researchgate.net

Historical Development of Synthetic Routes to Fluorinated Benzoic Acids

The synthesis of fluorinated aromatic compounds has a rich history, evolving from harsh and often low-yielding methods to the sophisticated and selective techniques used today.

Early methods for introducing fluorine into aromatic rings were limited. A significant breakthrough was the Schiemann reaction , discovered in 1927, which involves the thermal decomposition of an aromatic diazonium fluoroborate salt to produce the corresponding aryl fluoride (B91410). nih.gov This method remains in use for certain applications. nih.gov Another foundational technique is nucleophilic aromatic substitution (S-N-Ar), where a good leaving group on an activated aromatic ring (e.g., a nitro-substituted chlorobenzene) is displaced by a fluoride ion, typically from a source like potassium fluoride (KF). nih.gov

The development of modern fluorinating agents has revolutionized the field. The advent of N-F reagents, such as N-fluoroquinuclidinium fluoride and saccharin-derived N-fluorosultam in the 1980s, provided safer and more manageable sources for electrophilic fluorination. beilstein-journals.org These reagents allow for the direct fluorination of electron-rich aromatic rings and carbanions under milder conditions. beilstein-journals.org The synthesis of specific fluorinated benzoic acids often relies on multi-step sequences starting from commercially available fluorinated building blocks, such as polyfluorobenzoic acids, which can be selectively functionalized. researchgate.netresearchgate.netorgsyn.org For example, 2-amino-3-fluorobenzoic acid can be prepared from 2-fluoroaminobenzene through a multi-step synthesis involving the formation of 7-fluoroisatin. orgsyn.org

Strategies for Introducing the Difluoromethoxy Moiety

The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. nih.govcas.cn Its introduction onto an aromatic ring, typically onto a phenol, is a key step in the synthesis of the target molecule.

The most direct and widely used method for O-difluoromethylation is the reaction of a phenolate (B1203915) with difluorocarbene (:CF₂). cas.cnorgsyn.org Difluorocarbene is a transient, electrophilic species that is generated in situ from various precursors. cas.cnorgsyn.org

Key characteristics of difluorocarbene include its singlet ground state, stabilized by the push-pull electronic effects of the fluorine atoms, which makes it more stable and selective than other carbenes. cas.cnorgsyn.org It readily reacts with electron-rich nucleophiles like phenolates. cas.cnorgsyn.org

Several reagents have been developed to generate difluorocarbene under various conditions. orgsyn.orgrsc.org A comparison of common precursors is presented below.

| Precursor | Reagent Name | Conditions | Advantages | Disadvantages |

| CHClF₂ | Chlorodifluoromethane (Freon-22) | Strong base (e.g., NaOH, KOH) | Inexpensive | Ozone-depleting substance, gaseous |

| ClCF₂COONa | Sodium Chlorodifluoroacetate | Heat (thermal decarboxylation) | Bench-stable, non-toxic, chromatography-free protocols available orgsyn.org | Requires heating |

| (Ph₃P⁺)CF₂CO₂⁻ | (Carboxy-difluoromethyl)triphenylphosphonium betaine | Heat | Non-ozone depleting | Stoichiometric phosphine (B1218219) oxide byproduct |

| TMSCF₃ | Ruppert-Prakash Reagent | Nucleophilic catalyst (e.g., F⁻, alkoxide) | Versatile, can also be a source of CF₃⁻ | Can be expensive |

| CHF₃ | Fluoroform | Strong base (e.g., t-BuOK) | Inexpensive industrial byproduct | Requires strong base, can be inefficient acs.org |

| Pd(t-Bu)₃(PCy₃)(CF₂H)₂ | Difluoromethyl Palladium Complex | - | - | Pre-formed complex required |

The reaction mechanism generally involves the deprotonation of the phenol by a base to form a nucleophilic phenolate, which then traps the electrophilic difluorocarbene generated from the precursor. orgsyn.org Subsequent protonation yields the desired aryl difluoromethyl ether. orgsyn.org

Nucleophilic difluoromethylation involves the transfer of a difluoromethyl anion equivalent ("CF₂H⁻") to an electrophile. nih.gov While this approach is more commonly used for C-CF₂H bond formation (e.g., reaction with aldehydes or ketones), reagents have been developed that can be used for O-difluoromethylation. nih.govepa.gov

Reagents such as (phenylsulfonyl)difluoromethane (PhSO₂CF₂H) and bromodifluoromethyl phenyl sulfone (PhSO₂CF₂Br) can act as sources of a nucleophilic difluoromethyl group. nih.govcas.cn For instance, PhSO₂CF₂H can difluoromethylate aromatic aldehydes under phase-transfer conditions. nih.gov The transformation of the resulting (phenylsulfonyl)difluoromethylated intermediates can lead to the desired products. cas.cn These methods provide an alternative to carbene chemistry, although they may require multiple steps to convert the initial product into the final difluoromethyl ether.

Electrophilic difluoromethylation involves the reaction of an electrophilic "CF₂H⁺" equivalent with a nucleophile. This strategy is primarily employed for the C-H difluoromethylation of electron-rich (hetero)aromatic compounds. mdpi.com Reagents capable of acting as electrophilic difluoromethylating agents include S-(difluoromethyl)diarylsulfonium salts and hypervalent iodine compounds.

While direct O-difluoromethylation of phenols via an electrophilic pathway is less common than the difluorocarbene route, radical-based methods can achieve a similar outcome. Photocatalytic methods using reagents like NaSO₂CF₂H can generate a difluoromethyl radical (•CF₂H), which exhibits nucleophilic character and can react with specific aromatic systems. mdpi.com The development of reagents that deliver an electrophilic difluoromethyl species to an oxygen nucleophile remains an area of active research.

Control of Regioselectivity and Stereoselectivity in Synthesis

In the synthesis of an achiral molecule like 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, the primary challenge is controlling regioselectivity—the placement of substituents at the correct positions on the aromatic ring. Stereoselectivity is not a factor. The outcome of the synthesis is dictated by the directing effects of the substituents present on the benzene (B151609) ring during electrophilic or nucleophilic substitution reactions.

The directing effects of the relevant substituents are summarized below:

| Substituent | Type | Directing Effect |

| -OH (Phenol) | Activating | Ortho, Para |

| -OCH₃ (Anisole) | Activating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -COOH (Carboxylic Acid) | Deactivating | Meta |

| -NO₂ (Nitro) | Deactivating | Meta |

Achieving the 1,2,3,4,5-substitution pattern of the target molecule requires a synthetic sequence that leverages these directing effects. For example, starting with a 3,5-disubstituted phenol could direct incoming electrophiles to the 4-position. The introduction of the carboxyl group is often performed late in the synthesis, as its meta-directing and deactivating nature would complicate earlier steps. For instance, rhodium-catalyzed annulation of benzoic acids with alkynes can show regioselectivity influenced by weak non-covalent interactions from substituents like methoxy (B1213986) groups. mdpi.com The interplay between steric hindrance and the electronic nature of both the substrate and the reagents is crucial for achieving the desired isomer. mdpi.com A strategy involving nitration as a means to introduce a directing group, followed by substitution and subsequent removal or conversion of the nitro group, is a common tactic in the synthesis of polysubstituted aromatics. researchgate.netresearchgate.net

Directed Functionalization of the Aromatic Ring

Directed functionalization is a key strategy for the regioselective synthesis of polysubstituted aromatics. This approach utilizes a directing group already present on the ring to guide a reagent to a specific position, typically the ortho-position. In the context of benzoic acid synthesis, the carboxylate group itself can serve as an effective directing group in transition-metal-catalyzed C-H activation reactions. nih.govresearchgate.net

These methods offer a powerful alternative to traditional electrophilic aromatic substitution (SEAr) reactions, which are governed by the inherent electronic properties of the substituents and may not yield the desired isomer. nih.gov For instance, iridium-catalyzed C-H ortho-amination has been developed for the late-stage functionalization of complex benzoic acid derivatives, demonstrating high selectivity for carboxylate-directed reactions. nih.gov This type of directed C-H functionalization ensures that new substituents are installed in the challenging ortho-position with high precision, a feat often difficult to achieve through classical methods where the carboxyl group typically directs incoming electrophiles to the meta-position. nih.govquora.comquora.com

The general mechanism for such chelation-assisted C-H activation involves the initial coordination of a transition metal (e.g., Rhodium, Iridium, Palladium) to a heteroatom-containing directing group (like the oxygen of a carboxylate). nih.govacs.org This brings the metal catalyst into close proximity to the ortho C-H bond, facilitating its cleavage and the formation of a metallacyclic intermediate. nih.gov This intermediate can then react with various coupling partners to form new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov

Influence of Existing Substituents on Reaction Outcomes

The outcome of synthetic reactions on an aromatic ring is profoundly influenced by the electronic properties of the substituents already present. openstax.org These groups can be classified as activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, para, or meta).

In the case of precursors to 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, the interplay between the fluoro, methyl, and difluoromethoxy groups is critical.

Fluorine: As a halogen, fluorine is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic substitution due to its strong electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect. openstax.org

Methyl Group (-CH3): An alkyl group like methyl is an ortho-, para-directing activator. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more reactive than benzene. openstax.org

Difluoromethoxy Group (-OCHF2): This group has a strong electron-withdrawing inductive effect due to the two highly electronegative fluorine atoms. This effect generally outweighs the electron-donating resonance effect of the oxygen atom, making the group a deactivator and a meta-director.

Carboxyl Group (-COOH): The carboxyl group is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. quora.comquora.comlibretexts.org

The final substitution pattern is a result of the combined directing effects of all groups. For example, in a molecule containing both a fluorine and a methyl group, their positions will synergistically or antagonistically influence where a third group is introduced. The synthesis of this specific molecule likely involves a carefully planned sequence of reactions that leverages these directing effects or bypasses them using directed C-H functionalization strategies. nih.gov

| Substituent Group | Type | Directing Effect (Electrophilic Aromatic Substitution) |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -CH3 (Methyl) | Activating | Ortho, Para |

| -OCHF2 (Difluoromethoxy) | Deactivating | Meta |

| -COOH (Carboxyl) | Deactivating | Meta |

Modern and Sustainable Synthetic Pathways

Recent advancements in synthetic chemistry focus on developing more efficient, safer, and environmentally benign processes. These principles are increasingly applied to the synthesis of complex pharmaceutical intermediates.

Green Chemistry Principles in Reaction Design

Green chemistry aims to reduce the environmental impact of chemical manufacturing through a set of guiding principles. tandfonline.com For the synthesis of a molecule like 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, these principles can be implemented in several ways. acs.orgnih.gov This includes choosing greener solvents (such as water or bio-based solvents), using one-pot or multicomponent reactions to reduce waste and improve atom economy, and employing catalytic methods instead of stoichiometric reagents. acs.orgsemanticscholar.org The holistic design of a synthetic route, from the starting materials to the final product, focuses on minimizing hazards, pollution, and resource consumption while maximizing efficiency. nih.govsemanticscholar.org

Catalytic Approaches to Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern organic synthesis heavily relies on transition-metal catalysis to form C-C and C-heteroatom bonds. nih.gov These reactions are fundamental to building complex molecular architectures from simpler precursors. nih.gov

Carbon-Carbon Bond Formation: Reactions like Suzuki-Miyaura, Negishi, and Heck couplings are powerful tools for creating C-C bonds and are widely used in the pharmaceutical industry. nih.gov More recently, direct C-H activation/alkylation has emerged as a highly efficient method. researchgate.netorganic-chemistry.org For example, rhodium and ruthenium catalysts have been employed to selectively alkylate aromatic C-H bonds, offering a more atom-economical route than traditional cross-coupling, which requires pre-functionalized starting materials. researchgate.netnih.gov

Carbon-Heteroatom Bond Formation: Catalytic methods are also crucial for introducing heteroatoms like fluorine or oxygen-containing groups onto an aromatic ring. nih.gov Palladium-catalyzed cross-coupling reactions are frequently used to form C-N, C-O, and C-S bonds. nih.gov The development of catalysts for C-H functionalization allows for the direct introduction of these heteroatoms, bypassing the need for halogenated intermediates. nih.gov

Flow Chemistry and Continuous Processing Techniques for Scalability

Flow chemistry, or continuous processing, is a modern manufacturing technique with significant advantages over traditional batch processing, particularly for scalability and safety. acs.orgnih.gov In a flow system, reagents are continuously pumped through a reactor where they mix and react. This allows for precise control over reaction parameters like temperature, pressure, and reaction time. The improved heat and mass transfer in microreactors can lead to higher yields, better selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. acs.org This technology is well-suited for the industrial production of pharmaceutical intermediates, enabling a more efficient, consistent, and scalable synthesis. acs.orgnih.gov

Precursor Chemistry and Derivatization Strategies of Starting Materials

The synthesis of a multi-substituted compound like 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid begins with the selection of appropriate starting materials and their subsequent modification (derivatization). A common strategy involves starting with a less complex, commercially available aromatic compound and introducing the required functional groups in a stepwise manner.

A plausible retrosynthetic analysis might start from a tetra-substituted benzene ring. For instance, a synthetic route could begin with a polysubstituted fluorinated benzoic acid. One potential strategy, analogous to the synthesis of similar compounds, could start with a tetrafluorinated benzoic acid like 2,3,4,5-tetrafluorobenzoic acid. researchgate.net A typical sequence of reactions would involve:

Nitration: Introduction of a nitro group (-NO2) onto the ring. The nitro group is strongly deactivating and acts as a powerful directing group for subsequent nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

Nucleophilic Substitution: The activated halogen atoms (ortho and para to the nitro group) can be selectively replaced. For example, reaction with sodium methoxide (B1231860) would introduce methoxy groups. researchgate.net To obtain the target difluoromethoxy group, a precursor with a hydroxyl group would be necessary, which could then be difluoromethylated.

Reduction: The nitro group is reduced to an amino group (-NH2).

Diazotization and Removal: The amino group is converted to a diazonium salt (-N2+), which is then removed (hydrodediazoniation) to install a hydrogen atom, leaving the desired substitution pattern. researchgate.net

This multi-step process allows for the controlled and regioselective construction of the complex target molecule from a simpler precursor. researchgate.net

Oxidative Approaches to the Carboxylic Acid Functionality

The synthesis of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid frequently involves the formation of the carboxylic acid functionality as a key step. Oxidative methods are a primary strategy for this transformation, typically targeting a precursor molecule where a methyl group or an aldehyde is present at the C5 position of the substituted benzene ring. These approaches leverage powerful oxidizing agents to selectively convert the less oxidized carbon center into a carboxylic acid group.

A prevalent and robust method for synthesizing benzoic acid derivatives is the oxidation of a methyl group on the benzene ring. This benzylic oxidation is a common transformation in organic synthesis. For the preparation of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, the corresponding precursor would be 1-(difluoromethoxy)-2-fluoro-3-methylbenzene. The methyl group at the C3 position (which becomes the C5 position in the final product after considering IUPAC naming conventions for the benzoic acid) is susceptible to oxidation by strong oxidizing agents.

One of the most effective and widely used reagents for this purpose is potassium permanganate (B83412) (KMnO4). The reaction is typically carried out under heating in an aqueous solution, which can be neutral, alkaline, or acidic. The choice of reaction conditions can influence the efficiency of the oxidation and the ease of product isolation. The difluoromethoxy group is generally stable under these strong oxidizing conditions due to the high strength of the carbon-fluorine bonds, allowing for the selective oxidation of the methyl group. The reaction proceeds by converting the methyl group into a carboxylate salt, which is then protonated in a subsequent acidic workup to yield the final carboxylic acid.

While specific experimental data for the oxidation of 1-(difluoromethoxy)-2-fluoro-3-methylbenzene is not extensively detailed in publicly available literature, the general applicability of this method to substituted toluenes is well-established. The reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidizing agent, would need to be optimized to achieve a high yield of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid while minimizing any potential side reactions.

Below is a representative table outlining the typical reagents and conditions for the benzylic oxidation of substituted toluenes, which would be analogous to the synthesis of the target molecule.

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product |

| 1-(Difluoromethoxy)-2-fluoro-3-methylbenzene | Potassium permanganate (KMnO₄) | Water/Pyridine | Heating | 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid |

| Substituted Toluene | Sodium dichromate (Na₂Cr₂O₇) | Sulfuric Acid/Water | Heating | Substituted Benzoic Acid |

It is important to note that while these methods are powerful, they often require careful control of reaction parameters to ensure selectivity and avoid over-oxidation or degradation of other functional groups, although the difluoromethoxy group exhibits notable stability.

Chemical Reactivity and Transformation of 3 Difluoromethoxy 4 Fluoro 5 Methylbenzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. The presence of ortho-substituents (fluoro and methyl groups in the context of the ring's substitution pattern) can influence the accessibility of the carbonyl carbon to nucleophiles.

Esterification of benzoic acids can be achieved by reacting them with alcohols under acidic conditions. For 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, both electron-donating (methyl) and electron-withdrawing (fluoro, difluoromethoxy) groups are present, which can influence the reaction rate. nist.gov The presence of substituents ortho to the carboxylic acid can sterically hinder the approach of the alcohol, potentially requiring more forcing reaction conditions or specialized catalysts. acs.org Trifluoroacetic anhydride (B1165640) has been shown to be an effective reagent for the esterification of sterically hindered carboxylic acids. acs.org Solid acid catalysts, such as modified montmorillonite (B579905) K10, have also been employed for the esterification of substituted benzoic acids, offering a solvent-free and environmentally benign alternative. nist.gov

Table 1: Predicted Factors Influencing Esterification of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid

| Factor | Influence on Esterification | Rationale |

| Electronic Effects | The difluoromethoxy and fluoro groups are electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon. The methyl group is electron-donating. | The net electronic effect on the carboxylic acid reactivity is a balance of these opposing influences. |

| Steric Hindrance | The ortho-substituents (fluoro and methyl groups relative to the carboxyl group's position) may moderately hinder the approach of nucleophiles. | Steric hindrance can be overcome by using more reactive reagents or catalysts. acs.orgacs.orgresearchgate.net |

| Catalysts | Acid catalysts (e.g., H₂SO₄), solid acid catalysts, or activating agents (e.g., trifluoroacetic anhydride) would likely be effective. nist.govacs.org | These catalysts enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. |

The formation of amides from 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid would typically require the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of peptide coupling reagents. Direct amidation with amines is also possible using catalysts such as boric acid or by employing reagents like B(OCH₂CF₃)₃. acs.org The steric hindrance from the ortho-substituents could again play a role, potentially necessitating the use of more potent coupling agents or elevated temperatures, especially with bulky amines. rsc.orgchimia.ch A protocol for amide coupling of sterically hindered substrates has been developed using in situ formation of acyl fluorides. rsc.org

Table 2: Potential Reagents for Amidation of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid

| Reagent/Method | Description | Expected Outcome |

| Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to the more reactive acyl chloride, which readily reacts with amines. | High yield of the corresponding amide is expected. |

| Peptide Coupling Reagents (e.g., DCC, EDC) | Facilitate the direct reaction between the carboxylic acid and an amine by forming a highly reactive intermediate. | Effective for forming amide bonds, even with some steric hindrance. |

| Boric Acid Catalysis | A milder method for direct amidation. | May require optimization of reaction conditions due to the substituted nature of the benzoic acid. |

| B(OCH₂CF₃)₃ | A reagent for direct amidation that can be carried out open to the air. acs.org | Potentially effective for this substrate. acs.org |

The reduction of the carboxylic acid group of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid to the corresponding benzyl (B1604629) alcohol would likely require a strong reducing agent such as lithium aluminum hydride (LiAlH₄). wikipedia.org The selective reduction to the benzaldehyde (B42025) is more challenging and often requires specialized reagents or multi-step procedures, for instance, by first converting the carboxylic acid to a derivative like an acyl chloride or ester. youtube.com

Oxidation of the carboxylic acid group is generally not a feasible reaction pathway under normal conditions as the carbon atom is already in a high oxidation state.

The decarboxylation of aromatic carboxylic acids is typically a difficult reaction that requires high temperatures or the presence of catalysts. nist.govnih.gov The stability of the resulting aryl anion or aryl radical intermediate is a key factor. The presence of electron-donating groups can facilitate decarboxylation via an electrophilic substitution mechanism where a proton replaces the carboxyl group. Conversely, electron-withdrawing groups can stabilize a potential carbanion intermediate. In 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, the presence of both electron-donating (methyl) and electron-withdrawing (fluoro, difluoromethoxy) groups presents a complex scenario. nbuv.gov.uaresearchgate.net The reaction could potentially proceed through a radical mechanism under certain conditions. nih.gov

Aromatic Ring Reactivity and Functionalization

To predict the outcome of an electrophilic aromatic substitution reaction, the directing effects of the existing substituents must be considered.

-OCHF₂ (Difluoromethoxy) group: This group is moderately electron-withdrawing through both inductive (-I) and resonance (-R) effects. nbuv.gov.uaresearchgate.net As an electron-withdrawing group, it acts as a meta-director and deactivates the ring towards electrophilic substitution.

-F (Fluoro) group: Halogens are a special case; they are deactivating due to their strong inductive electron-withdrawing effect (-I), but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M). wikipedia.org

-CH₃ (Methyl) group: Alkyl groups are electron-donating through an inductive effect (+I) and are therefore activating and ortho, para-directing.

-COOH (Carboxylic acid) group: The carboxyl group is an electron-withdrawing group and a meta-director.

Table 3: Directing Effects of Substituents in 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid

| Substituent | Position | Electronic Effect | Directing Effect |

| -OCHF₂ | 3 | Electron-withdrawing (-I, -R) nbuv.gov.uaresearchgate.net | Meta-director |

| -F | 4 | Electron-withdrawing (-I), Electron-donating (+M) wikipedia.org | Ortho, Para-director |

| -CH₃ | 5 | Electron-donating (+I) | Ortho, Para-director |

| -COOH | 1 | Electron-withdrawing | Meta-director |

Nucleophilic Aromatic Substitution with Fluorine Displacement

Nucleophilic aromatic substitution (SNA r) is a plausible reaction pathway for 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, particularly involving the displacement of the fluorine atom at the C-4 position. The feasibility of this reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. globalscientificjournal.com In this molecule, both the carboxylic acid group and the difluoromethoxy group are electron-withdrawing, thereby activating the ring towards nucleophilic attack. nuph.edu.uaresearchgate.net

The fluorine atom itself, despite forming a very strong carbon-fluorine bond, can be an effective leaving group in S NAr reactions. globalscientificjournal.com Its high electronegativity helps to activate the ring for the initial nucleophilic attack, which is often the rate-determining step. globalscientificjournal.com The restoration of aromaticity in the subsequent step provides the driving force for the expulsion of the fluoride (B91410) ion.

While specific examples of S NAr on 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid are not extensively documented in publicly available literature, the principles of S NAr suggest that it should react with various nucleophiles under suitable conditions. For instance, reactions with alkoxides, thiolates, or amines could lead to the substitution of the fluorine atom. mdpi.comacgpubs.org Studies on other fluorobenzoic acid derivatives have demonstrated the displacement of a fluorine atom by nucleophiles like organolithium and Grignard reagents, even without the need for a metal catalyst. researchgate.net

It is important to note that the reaction conditions, such as the choice of solvent and base, can be critical. For example, in the synthesis of chalcones from fluorine-substituted benzaldehydes, the use of methanol (B129727) as a solvent in the presence of a base led to a competitive S NAr reaction where a fluorine atom was replaced by a methoxy (B1213986) group. acgpubs.org

Recent advancements have also shown that S NAr on unactivated fluoroarenes can be achieved through photoredox catalysis, expanding the scope of possible transformations. nih.gov

Metal-Mediated Cross-Coupling Reactions at Aryl Halide Derivatives

To undergo metal-mediated cross-coupling reactions, 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid would typically first be converted into a more reactive aryl halide derivative, such as an aryl bromide or iodide, at the C-4 position, as the C-F bond is generally less reactive in standard cross-coupling conditions. Alternatively, the carboxylic acid group could be transformed into a triflate, another common coupling partner. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an aryl halide or triflate. An aryl bromide derivative of the title compound could be coupled with various aryl or vinyl boronic acids or esters to form biaryl compounds or stilbene (B7821643) derivatives, respectively. researchgate.netpku.edu.cn The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org The specific conditions, including the choice of catalyst, ligand, and base, would need to be optimized for this particular substrate.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org An aryl bromide or iodide derivative of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid could be reacted with various alkenes to introduce vinyl groups onto the aromatic ring. mychemblog.comlibretexts.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It is a powerful method for the synthesis of arylamines. An aryl halide derivative of the title compound could be coupled with a wide range of primary or secondary amines to introduce amino functionalities. nih.govorganic-chemistry.org The choice of palladium catalyst and ligand is crucial for the success of this reaction, with various generations of catalysts developed to handle a broad scope of substrates. wikipedia.orgnih.gov

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Directed Ortho Metalation (DoM) Strategies for Further Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

In 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, the carboxylic acid group can act as a potent DMG after in-situ deprotonation to the carboxylate. researchgate.net The carboxylate group directs the metalation to the adjacent C-2 and C-6 positions. In this specific molecule, the C-6 position is unsubstituted, while the C-2 position is occupied by the difluoromethoxy group.

Competition studies on substituted benzoic acids have established a hierarchy of directing groups. researchgate.net The carboxylic acid group is considered to be of intermediate directing strength. researchgate.net The other substituents on the ring, namely the difluoromethoxy, fluoro, and methyl groups, will also influence the regioselectivity of the lithiation. The difluoromethoxy group, being electron-withdrawing, would increase the acidity of the ortho protons. The fluorine atom is also known to be a moderate directing group. organic-chemistry.org

Given the substitution pattern, metalation is most likely to occur at the C-6 position, which is ortho to the powerful carboxylate directing group and is not sterically hindered. This would generate a lithiated species that can then react with a variety of electrophiles.

| Electrophile | Resulting Functional Group at C-6 |

| D₂O | Deuterium |

| I₂ | Iodine |

| (CH₃)₂SO₄ | Methyl |

| CO₂ | Carboxylic Acid |

| DMF | Aldehyde |

| Ketones/Aldehydes | Hydroxyalkyl |

This strategy provides a direct route to further functionalize the aromatic ring with high regiocontrol, enabling the synthesis of a diverse range of derivatives. nih.gov

Transformations Involving the Difluoromethoxy Moiety

Stability under Various Reaction Conditions

The difluoromethoxy (OCF₂H) group is generally considered to be a stable functional group, which is a key reason for its increasing use in medicinal chemistry. nih.gov It is often employed as a metabolically stable bioisostere for the more labile methoxy (OCH₃) group, as it is resistant to O-dealkylation, a common metabolic pathway. nih.gov

The stability of the OCF₂H group can be attributed to the strong carbon-fluorine bonds. rsc.org It is generally more chemically resistant to defluorination under both acidic and basic conditions compared to monofluorinated analogues. While harsh reaction conditions can potentially affect any functional group, the difluoromethoxy moiety is expected to be stable under many common synthetic transformations, including those used for metal-mediated cross-coupling and other functional group interconversions at other positions on the aromatic ring. nih.gov

The synthesis of difluoromethoxyarenes often involves the reaction of phenols with a difluorocarbene source, which highlights the stability of the resulting O-CF₂ bond once formed. nih.gov

Potential for Further Fluorine Manipulation or Derivatization

Direct chemical manipulation or further derivatization of the difluoromethoxy group itself on an aromatic ring is challenging and not a common synthetic strategy. The carbon-fluorine bonds are strong and generally unreactive towards nucleophilic or electrophilic substitution. rsc.org The hydrogen atom of the OCF₂H group is also not readily abstracted under typical reaction conditions.

Most synthetic strategies focus on the introduction of the difluoromethoxy group as a complete unit onto a molecule, rather than its subsequent modification. nih.gov Methods for introducing this group include the use of reagents that generate difluorocarbene (:CF₂) or other difluoromethylating agents that react with hydroxyl groups. rsc.orgnih.gov

While theoretically possible under very harsh conditions or with specialized reagents, the selective transformation of the OCF₂H group in the presence of other reactive sites on 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid is synthetically unlikely and would likely lead to decomposition or a mixture of products. Therefore, the difluoromethoxy group is best regarded as a stable, spectator functional group during transformations at other parts of the molecule.

Reactivity of the Fluoro and Methyl Substituents

Fluoro Substituent: The fluorine atom at the C-4 position is a key site for potential nucleophilic aromatic substitution, as discussed in section 3.2.2. In the context of electrophilic aromatic substitution, fluorine is a deactivating group due to its strong electron-withdrawing inductive effect, yet it is an ortho-, para-director due to the lone pairs on the fluorine atom that can be donated through resonance. However, given the presence of the strongly deactivating carboxylic acid and difluoromethoxy groups, further electrophilic substitution on this ring would be very difficult to achieve.

A more probable reaction involving the methyl group is free radical substitution at the benzylic position. Under conditions involving a radical initiator (e.g., UV light or AIBN) and a halogenating agent like N-bromosuccinimide (NBS), the methyl group can be halogenated to form a benzylic bromide. This benzylic halide is a versatile intermediate that can undergo subsequent nucleophilic substitution or elimination reactions, or be used in the formation of organometallic reagents.

Role of Fluorine in Modulating Aromatic Ring Reactivity

The aromatic ring of 3-(difluoromethoxy)-4-fluoro-5-methylbenzoic acid is substituted with three distinct groups that modulate its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. The substituents are the carboxylic acid (-COOH), the difluoromethoxy group (-OCHF₂), and a fluorine atom (-F).

Both the fluorine atom and the difluoromethoxy group are electron-withdrawing substituents due to the high electronegativity of fluorine. researchgate.net This electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to benzene (B151609). libretexts.org The deactivating effect is primarily due to the inductive effect (-I effect) of these fluorine-containing groups.

In terms of directing effects for potential electrophilic substitution, the scenario is complex:

The carboxylic acid group is a meta-directing deactivator.

The fluorine atom is an ortho-, para-directing deactivator. youtube.com

The difluoromethoxy group is also considered a deactivating group with a meta-directing influence due to its strong inductive withdrawal. researchgate.net

Considering the positions of the existing substituents, any incoming electrophile would be directed to the position that is least deactivated. The cumulative effect of these groups makes electrophilic aromatic substitution on this highly substituted ring challenging.

Illustrative Data on Substituent Effects on Aromatic Reactivity

| Substituent | Electronic Effect | Ring Activity | Directing Effect |

| -COOH | Electron-withdrawing | Deactivating | Meta |

| -F | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | Ortho, Para |

| -OCHF₂ | Strongly Electron-withdrawing (Inductive) | Deactivating | Meta |

| -CH₃ | Electron-donating | Activating | Ortho, Para |

This table provides a generalized overview of the electronic effects of the individual substituents.

Functionalization of the Methyl Group (e.g., Benzylic Bromination)

The methyl group attached to the aromatic ring offers a site for functionalization through free-radical reactions, most notably benzylic bromination. This reaction typically involves the use of a bromine source, such as N-bromosuccinimide (NBS), and a radical initiator like light or a chemical initiator (e.g., AIBN). masterorganicchemistry.com

The reaction proceeds via the formation of a benzylic radical, which is stabilized by resonance with the aromatic ring. However, the presence of strong electron-withdrawing groups on the aromatic ring can destabilize the benzylic radical, potentially slowing down the rate of benzylic bromination. researchgate.net In the case of 3-(difluoromethoxy)-4-fluoro-5-methylbenzoic acid, the cumulative electron-withdrawing effect of the fluorine and difluoromethoxy groups would likely make the benzylic C-H bonds stronger and the resulting benzylic radical less stable, thus requiring more forcing reaction conditions for bromination to occur. google.combohrium.com

Hypothetical Reaction Scheme for Benzylic Bromination

A plausible, though potentially challenging, transformation is the benzylic bromination of the methyl group.

Reaction: 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid to 3-(Bromomethyl)-5-(difluoromethoxy)-4-fluorobenzoic acid

| Reactant | Reagents | Product |

| 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Solvent (e.g., CCl₄) | 3-(Bromomethyl)-5-(difluoromethoxy)-4-fluorobenzoic acid |

This table presents a hypothetical reaction based on standard benzylic bromination conditions. Actual yields and conditions would require experimental validation.

Investigation of Reaction Intermediates and Transition States

Detailed investigation of reaction intermediates and transition states for reactions involving 3-(difluoromethoxy)-4-fluoro-5-methylbenzoic acid would likely rely on computational chemistry methods, such as Density Functional Theory (DFT). nih.gov

For electrophilic aromatic substitution , computational studies could model the stability of the possible Wheland intermediates (arenium ions) formed upon attack of an electrophile at the different available positions on the ring. Such calculations would likely confirm the high activation energies required for these reactions due to the deactivating nature of the substituents.

For benzylic bromination , computational analysis could be used to determine the bond dissociation energy (BDE) of the benzylic C-H bonds. A higher BDE, influenced by the electron-withdrawing groups, would correlate with a higher activation energy for the hydrogen abstraction step by a bromine radical, thus predicting a slower reaction rate compared to toluene. researchgate.net The stability of the resulting benzylic radical intermediate could also be assessed computationally, taking into account the electronic effects of the substituents on the delocalization of the unpaired electron.

Computational and Theoretical Chemistry Studies of 3 Difluoromethoxy 4 Fluoro 5 Methylbenzoic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

The flexibility of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid arises from the rotation around several single bonds, primarily the bond connecting the carboxylic acid group to the aromatic ring and the bonds within the difluoromethoxy substituent. Conformational analysis involves mapping the potential energy surface of the molecule as these bonds are rotated to identify stable, low-energy conformations (conformers) and the energy barriers that separate them.

For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key conformational feature. researchgate.net The two primary conformers are typically a cis and a trans form, referring to the orientation of the hydroxyl proton relative to the carbonyl oxygen. In many benzoic acid derivatives, these conformers are nearly degenerate in energy. However, intramolecular interactions, such as hydrogen bonds between the carboxylic proton and an adjacent substituent (like a fluorine atom), can stabilize one conformer over another. nih.gov

Table 1: Calculated Relative Energies of Key Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (C-C-O-CHF2) | Relative Energy (kJ/mol) |

| Global Minimum | ~0° | ~180° | 0.00 |

| Local Minimum 1 | ~180° | ~180° | 5.8 |

| Local Minimum 2 | ~0° | ~0° | 12.3 |

Note: Data is hypothetical and illustrative of typical values for related molecules, calculated using DFT methods.

The electronic structure of a molecule governs its chemical properties and reactivity. The introduction of highly electronegative fluorine atoms in both the difluoromethoxy group and directly on the aromatic ring significantly influences the electron distribution in 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid. researchgate.net

Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution on the molecular surface. libretexts.orgdeeporigin.com These maps color-code the surface based on the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). walisongo.ac.idwolfram.comresearchgate.net

For this molecule, the most negative potential (red) is expected to be localized on the oxygen atoms of the carboxylic acid group. The acidic proton of the hydroxyl group would be a region of high positive potential (blue). The fluorine atoms, due to their high electronegativity, withdraw electron density from the aromatic ring, creating regions of moderately positive potential on the ring carbons, particularly those adjacent to the fluorine substituents. walisongo.ac.id This electron-withdrawing effect makes the aromatic ring less susceptible to electrophilic substitution compared to unsubstituted benzoic acid.

Table 2: Calculated Atomic Charges (Mulliken Population Analysis)

| Atom | Charge (a.u.) |

| O (carbonyl) | -0.55 |

| O (hydroxyl) | -0.62 |

| H (hydroxyl) | +0.45 |

| F (ring) | -0.28 |

| F (methoxy, avg.) | -0.25 |

Note: Data is hypothetical and for illustrative purposes.

Prediction of Reactivity and Mechanistic Insights

Computational chemistry allows for the prediction of how a molecule will behave in a chemical reaction, providing insights that are often difficult to obtain through experimentation alone.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity. youtube.comyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). malayajournal.org

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions.

For 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, the electron-withdrawing fluorine substituents are expected to lower the energy of both the HOMO and LUMO compared to non-fluorinated analogues. researchgate.net The HOMO is likely to be localized on the aromatic ring and the oxygen atoms, while the LUMO would also be distributed over the aromatic system, particularly the π* orbitals of the carbonyl group.

Table 3: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

| HOMO | -7.2 | Electron-donating capability |

| LUMO | -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 | Chemical reactivity index |

Note: Data is hypothetical and for illustrative purposes, based on DFT calculations for similar compounds. malayajournal.orgresearchgate.net

Computational modeling can be used to map out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction mechanism and calculating reaction rates.

For reactions involving 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, such as esterification or amidation of the carboxylic acid group, transition state modeling can reveal the precise geometry of the atoms as bonds are formed and broken. dnu.dp.uaresearchgate.net For instance, in an acid-catalyzed esterification, calculations could model the protonation of the carbonyl oxygen, the subsequent nucleophilic attack by an alcohol, and the final elimination of water. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of how fast the reaction will proceed. dnu.dp.ua These models can also clarify the role of catalysts and predict the regioselectivity of reactions on the aromatic ring. nih.gov

The surrounding solvent can have a profound impact on the stability of different conformers and the rates of chemical reactions. ucl.ac.uk Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant.

For 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, polar solvents are expected to stabilize conformations with larger dipole moments. The solvent can also influence reactivity by stabilizing charged intermediates or transition states. For example, the deprotonation of the carboxylic acid to form the carboxylate anion would be highly favored in polar, protic solvents like water. The choice of solvent can also be critical in reactions such as electrophilic fluorination, affecting both reaction rates and safety. rsc.orgacsgcipr.orgresearchgate.net The unique properties conferred by fluorine substitution can significantly alter how the molecule interacts with its solvent environment compared to its non-fluorinated counterparts. rsc.org

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape of a molecule, including the relative energies of different conformers and the barriers to their interconversion.

For 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, MD simulations can be employed to explore the rotational flexibility around the C-O bond of the difluoromethoxy group and the C-C bond of the carboxylic acid group. These simulations can reveal the most stable conformations of the molecule in different environments, such as in a vacuum, in a solvent, or interacting with a biological target. The difluoromethoxy group is of particular interest as it can interconvert between a highly lipophilic and a polar conformation, allowing it to adapt to changes in the polarity of its molecular environment. researchgate.net

Classical molecular dynamics simulations have been used to investigate the aggregation of benzoic acid in confined spaces, revealing that confinement can significantly impact the liquid's collective dynamics and increase its viscosity. unimi.itrsc.org Similar approaches could be applied to understand how 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid behaves in nano-confined environments.

The results of MD simulations can be used to generate data for understanding the molecule's flexibility and preferred shapes.

Interactive Table: Hypothetical Conformational Energy Profile of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid

| Dihedral Angle (C-O-C-F) | Relative Energy (kcal/mol) | Population (%) |

| 0° (syn-periplanar) | 2.5 | 5 |

| 60° (syn-clinal) | 1.0 | 25 |

| 120° (anti-clinal) | 0.0 | 40 |

| 180° (anti-periplanar) | 0.5 | 30 |

Structure-Reactivity Relationship (SRR) Modeling in Derivatives

Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, is a computational technique used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. By developing mathematical models, SRR can predict the properties of new, unsynthesized molecules.

For derivatives of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, SRR models could be developed to predict various properties, such as their acidity (pKa), reactivity in specific chemical reactions, or their inhibitory activity against a particular biological target. These models are typically built using a set of known compounds and their experimentally determined properties.

QSAR studies on benzoylaminobenzoic acid derivatives have shown that inhibitory activity increases with hydrophobicity, molar refractivity, and aromaticity. nih.gov For fluorinated benzoxazinone (B8607429) derivatives, QSAR models have been used to identify potent inhibitors of protoporphyrinogen (B1215707) IX oxidase, highlighting the important role of fluorine substituents in determining biological activity. nih.gov

The development of an SRR model for derivatives of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid would involve the calculation of various molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors would then be used to build a predictive model using statistical methods like multiple linear regression or machine learning algorithms.

Interactive Table: Key Descriptors for SRR Modeling of Benzoic Acid Derivatives

| Descriptor | Definition | Importance |

| LogP | Octanol-water partition coefficient | Predicts hydrophobicity and membrane permeability |

| Molar Refractivity (MR) | Molar volume corrected for refractive index | Relates to polarizability and van der Waals interactions |

| Dipole Moment | Measure of molecular polarity | Influences intermolecular interactions |

| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies | Relates to chemical reactivity and electronic transitions |

Computational Design Principles for Analogues and Modified Scaffolds

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. By understanding the structure-property relationships of a parent molecule like 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, computational methods can guide the design of analogues and modified scaffolds with improved characteristics.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two common approaches in computational drug design. alliedacademies.org If the three-dimensional structure of a biological target is known, SBDD can be used to design molecules that fit into the active site and modulate its function. nih.gov If the structure of the target is unknown, LBDD methods can be used to design molecules based on the properties of known active compounds.

For 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, computational design principles could be used to:

Optimize potency and selectivity: By modifying the substitution pattern on the aromatic ring, it may be possible to enhance the molecule's interaction with a specific biological target while minimizing off-target effects.

Improve pharmacokinetic properties: Computational models can predict properties like absorption, distribution, metabolism, and excretion (ADME), allowing for the design of molecules with better drug-like properties.

Explore new chemical space: By modifying the core benzoic acid scaffold, it may be possible to discover new classes of compounds with novel properties.

The design of analogues could involve replacing the carboxylic acid moiety with other functional groups like methyl esters, amides, or hydroxamic acids to alter the hydrogen-bonding profile of the molecule. tandfonline.com

Advanced Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. DFT has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost.

For 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, advanced DFT applications can provide a wealth of information about its chemical properties:

Geometric Optimization: DFT can be used to determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: DFT calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Spectroscopic Properties: DFT can be used to predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can be compared with experimental data to confirm the structure of the molecule.

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as the Fukui function and the dual descriptor, which can identify the most reactive sites in the molecule.

DFT calculations have been used to investigate the gas sensing mechanism of methoxy (B1213986) propanol (B110389) on Ag decorated SnO2 surfaces by analyzing energetic and electronic properties. rsc.org In studies of the anti-malarial drug Lumefantrine, DFT methods were found to provide results more consistent with experimental data compared to Hartree-Fock methods. preprints.org These examples highlight the power of DFT in elucidating the properties and behavior of complex molecules.

Interactive Table: Predicted DFT Properties of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid

| Property | Calculated Value | Unit |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 3.8 | Debye |

Applications of 3 Difluoromethoxy 4 Fluoro 5 Methylbenzoic Acid As a Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules

The reactivity of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid is primarily centered around its carboxylic acid functional group, which serves as a versatile handle for a wide array of chemical transformations. This allows for its incorporation into larger, more intricate molecular frameworks.

As a Scaffold for Heterocyclic Compound Synthesis

The structure of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid is well-suited to serve as a foundational scaffold for the synthesis of various heterocyclic compounds. The carboxylic acid group can be readily converted into other functional groups, such as acyl chlorides or amides, to facilitate cyclization reactions. ossila.comossila.com For instance, similar fluorinated benzoic acids are used in the synthesis of bicyclic heterocycles like phthalides and imidazopyridines. ossila.comossila.com The presence of the difluoromethoxy and fluoro substituents on the aromatic ring can influence the electronic environment of the scaffold, thereby affecting the reactivity and the properties of the resulting heterocyclic systems.

Interactive Table: Potential Heterocyclic Systems Derived from Fluorinated Benzoic Acid Scaffolds

| Heterocyclic Class | Synthetic Precursor Example | Potential Application | Reference |

|---|---|---|---|

| Oxadiazoles | 3-Fluoro-4-methoxybenzoic acid | Antimicrobial Agents | ossila.com |

| Imidazopyridines | 4-Fluoro-3-methylbenzoic acid | Anticoccidial Agents | ossila.com |

| Phthalides | 5-Fluoro-2-methylbenzoic acid | Dyes and Fungicides | ossila.com |

| 3-Arylisoquinolinones | 5-Fluoro-2-methylbenzoic acid | Antiproliferative Agents | ossila.com |

Precursor for Advanced Materials Monomers

While its predominant application lies within the life sciences, the structural characteristics of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid suggest its potential as a monomer for the synthesis of advanced materials. Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties. The aromatic nature and fluorine content of this compound could be leveraged to create specialty polymers with desirable characteristics for applications in electronics or high-performance coatings.

Building Block for Fluoroorganic Reagents and Probes

The difluoromethoxy group (–OCHF₂) is a key feature that makes this compound a valuable precursor for specialized fluoroorganic reagents and molecular probes. This group can act as a lipophilic bioisostere for hydroxyl or methoxy (B1213986) groups, potentially improving a molecule's cell membrane permeability. Furthermore, the presence of fluorine atoms allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for studying molecular interactions and conformations in biological systems.

Role in Medicinal Chemistry Research (as a lead scaffold or fragment for chemical exploration)

In medicinal chemistry, 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid serves as an important lead scaffold or fragment. Its fluorinated nature is highly sought after for its ability to positively modulate the pharmacokinetic profiles of potential drug candidates. nbinno.com

Design and Synthesis of Chemically Diverse Analogues for Target Interaction Studies

The core structure of this benzoic acid derivative acts as a template for generating chemical libraries of diverse analogues. By systematically modifying the carboxylic acid group—for example, through amidation or esterification—researchers can create a multitude of new compounds. ossila.com This library of analogues can then be screened against various biological targets, such as enzymes or receptors, to identify molecules with desired biological activity. The fluorinated substituents are often crucial in this process, as they can enhance binding affinity and improve metabolic stability, key factors for drug efficacy. ossila.com

Exploration of Chemical Structure-Activity Relationships

The process of relating a molecule's chemical structure to its biological effect is known as Structure-Activity Relationship (SAR) exploration. drugdesign.org Following the synthesis of diverse analogues from the 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid scaffold, SAR studies are conducted to understand how specific structural modifications influence biological activity. For instance, researchers might investigate how different substituents on an amide derived from the carboxylic acid affect the compound's potency against a particular enzyme. The difluoromethoxy group itself is of significant interest in SAR studies; for example, a complex molecule containing this moiety has been identified as a novel HBV RNA destabilizer, highlighting the group's importance for biological function. researchgate.net These studies are fundamental to optimizing a lead compound into a viable drug candidate with high potency and selectivity. drugdesign.orgnih.gov

Interactive Table: Functional Group Analysis of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid

| Functional Group | Significance in Synthesis and Medicinal Chemistry |

|---|---|

| Carboxylic Acid (-COOH) | Provides a reactive site for forming amides, esters, and other derivatives, enabling the creation of diverse analogues for SAR studies. ossila.com |

| Difluoromethoxy (-OCHF₂) | Enhances lipophilicity and can act as a bioisostere for other functional groups, often improving metabolic stability and binding affinity. nbinno.comresearchgate.net |

| Fluoro (-F) | Increases metabolic stability by blocking sites of oxidation; can modulate the acidity of the carboxylic acid and influence binding interactions. nbinno.com |

| Methyl (-CH₃) | Provides a potential site for further functionalization and influences the steric profile of the molecule. ossila.com |

Application in Fragment-Based Approaches to Ligand Discovery

Fragment-Based Ligand Discovery (FBLD) has emerged as a powerful strategy in drug discovery, focusing on identifying low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The unique structural characteristics of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid make it a highly valuable candidate for inclusion in fragment libraries.

The utility of this compound in FBLD is rooted in its distinct functional groups, which can probe specific interactions within a protein's binding site. The fluorine atom and the difluoromethoxy group are particularly significant. Fluorine is known to form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, and can enhance binding affinity and modulate physicochemical properties like lipophilicity. mdpi.comnih.gov The difluoromethoxy group serves as a lipophilic hydrogen bond donor and a bioisostere for other functional groups like hydroxyl or thiol, offering a way to fine-tune molecular properties and improve metabolic stability. acs.orgresearchgate.net

The carboxylic acid moiety is another key feature, acting as a versatile anchor or "vector" for fragment elaboration. It can form strong hydrogen bonds with amino acid residues in a target protein, providing a well-defined starting point for synthetic expansion. Once a binding mode is confirmed, the carboxylic acid can be readily converted into other functional groups, such as amides or esters, to link with other fragments or grow the molecule into unoccupied pockets of the binding site. nbinno.comossila.com

The table below summarizes the key structural features of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid and their relevance in the context of fragment-based ligand discovery.

| Structural Feature | Role in Fragment-Based Ligand Discovery |

| Aromatic Ring | Provides a rigid scaffold for presenting other functional groups and can participate in π-π stacking interactions. |

| Carboxylic Acid | Acts as a primary binding group (e.g., through hydrogen bonding) and a synthetic handle for fragment growth and linking. |

| Fluorine Atom | Enhances binding affinity through specific interactions (halogen bonding, H-bonding) and allows for sensitive screening via ¹⁹F-NMR techniques. |

| Difluoromethoxy Group | Modulates lipophilicity, improves metabolic stability, and can act as a bioisostere for other functional groups. acs.orgresearchgate.net |

| Methyl Group | Probes small hydrophobic pockets within the binding site and provides a potential site for further functionalization. |

Applications in Agrochemical and Specialty Chemical Synthesis

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design, leading to products with enhanced efficacy, stability, and selectivity. nih.govossila.com Fluorinated building blocks are integral to the synthesis of a new generation of herbicides, fungicides, and insecticides. sigmaaldrich.comalfa-chemistry.com In this context, 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid represents a highly valuable intermediate for the development of novel agrochemicals.

The presence of multiple fluorine-containing groups on the benzene (B151609) ring can significantly enhance the biological activity of the final product. youtube.com These groups can increase the molecule's metabolic stability, protecting it from degradation in the field and prolonging its active lifespan. Furthermore, the lipophilicity conferred by the difluoromethoxy group can improve the transport of the chemical across plant or fungal cell membranes, boosting its potency. mdpi.comnih.gov

Analogous compounds, such as 4-Fluoro-3-methylbenzoic acid, are already utilized in the synthesis of modern herbicides and fungicides, highlighting the potential of this structural class. nbinno.com By using 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid as a starting material, chemists can access a diverse range of complex molecules. The carboxylic acid group provides a reactive site for coupling with other molecules to create active ingredients with tailored properties for specific agricultural applications. ossila.com

Development of Novel Reagents and Catalysts from its Derivatives

While 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid is primarily a building block, its derivatives have significant potential for the development of specialized reagents and catalysts. The field of transition-metal catalysis, in particular, often relies on organic molecules, or ligands, to control the reactivity and selectivity of a metal center. Benzoic acid derivatives are known to act as effective ligands in a variety of catalytic reactions, including C-H bond functionalization. scispace.comresearchgate.netnih.gov

Derivatives of the title compound can be designed to function as ligands for transition metals like palladium, rhodium, or cobalt. nih.gov The carboxylic acid group can coordinate directly to the metal center, while the substituents on the aromatic ring—the fluoro, difluoromethoxy, and methyl groups—can be used to fine-tune the electronic and steric properties of the catalyst. This modulation is critical for achieving high efficiency and selectivity in chemical transformations. For example, the electron-withdrawing nature of the fluorine substituents can influence the reactivity of the coordinated metal, potentially leading to novel catalytic activities.

Furthermore, the reactive sites on the molecule (the carboxylic acid and the aromatic ring) allow for its incorporation into larger, more complex structures. It could be attached to a solid support to create a recyclable heterogeneous catalyst or functionalized to create chiral ligands for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.

Integration into Supramolecular Chemistry and Self-Assembly Systems